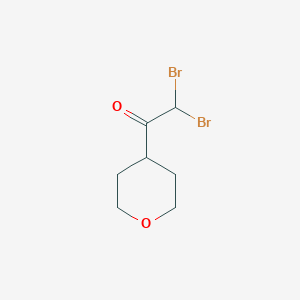

2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

Número de catálogo B8281308

Peso molecular: 285.96 g/mol

Clave InChI: YWTOGDMFHVXJNA-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08436002B2

Procedure details

Prepare lithium diisopropyl amide (LDA) as follows: Charge diisopropylamine (316.8 g, 2.5 equiv) and methyl tert-butyl ether (1.25 L) to a reactor and cool the reaction vessel to −10° C. to 0° C. Add n-butyl lithium in hexane (748 g, 2.2 equiv) while maintaining the temperature between −10° C. and 0° C. Stir the mixture for 30-60 min. In a separate vessel, add methyl tert-butyl ether (1.8 L), dibromomethane (471.6 g, 2.2 equiv) and methyl tetrahydro-2H-pyran-4-carboxylate (180 g) and cool to −90° C. to −70° C. Slowly add the LDA solution while maintaining the temperature between −90° C. and −70° C. After 30-90 min, transfer the reaction mixture to a solution of 1 N HCl (5.58 kg) maintained at 0-10° C. Upon completion of the addition, allow the mixture to warm to 15° C. to 25° C. and stir at this temperature for 15-20 min. Separate and discard the aqueous layer. Wash the organic layer with water (1.8 L) until the water layer registers a pH of 6-7, and concentrate the organic layer in vacuo to ˜2.2-2.5 volumes below 35° C. Add n-heptanes (720 mL), cool to −10° C. to −5° C. and stir for 1-2 h. Filter, rinse the filter cake with cold heptanes (90 mL) and dry under vacuum to give 2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone as a pale yellow solid (203.6 g, 55%). 1H NMR (400 MHz, CDCl3) δ 5.87 (s, 1H), 4.02 (m, 2H), 3.48 (m, 2H), 3.34 (m, 1H), 1.86 (m, 4H).

Yield

55%

Identifiers

|

REACTION_CXSMILES

|

C([N-]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Br:27][CH2:28][Br:29].[O:30]1[CH2:35][CH2:34][CH:33]([C:36](OC)=[O:37])[CH2:32][CH2:31]1.Cl>C(OC)(C)(C)C>[Br:27][CH:28]([Br:29])[C:36]([CH:33]1[CH2:34][CH2:35][O:30][CH2:31][CH2:32]1)=[O:37] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

Step Two

|

Name

|

|

|

Quantity

|

316.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

1.25 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

748 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

Step Five

|

Name

|

|

|

Quantity

|

5.58 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

471.6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCBr

|

|

Name

|

|

|

Quantity

|

180 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CCC(CC1)C(=O)OC

|

|

Name

|

|

|

Quantity

|

1.8 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the mixture for 30-60 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool the reaction vessel to −10° C. to 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool to −90° C. to −70° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature between −90° C. and −70° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 30-90 min

|

|

Duration

|

60 (± 30) min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 15° C. to 25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir at this temperature for 15-20 min

|

|

Duration

|

17.5 (± 2.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the organic layer with water (1.8 L) until the water layer

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate the organic layer in vacuo to ˜2.2-2.5 volumes below 35° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Add n-heptanes (720 mL), cool to −10° C. to −5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 1-2 h

|

|

Duration

|

1.5 (± 0.5) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse the filter cake with cold heptanes (90 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry under vacuum

|

Outcomes

Product

Details

Reaction Time |

45 (± 15) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C(=O)C1CCOCC1)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 203.6 g | |

| YIELD: PERCENTYIELD | 55% | |

| YIELD: CALCULATEDPERCENTYIELD | 57% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |